molecular formula C16H16O2 B2393725 3-Tert-butyldibenzofuran-2-ol CAS No. 300679-04-3

3-Tert-butyldibenzofuran-2-ol

Cat. No. B2393725
CAS RN: 300679-04-3
M. Wt: 240.302
InChI Key: GINGMPCCDAYVSZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 3-Tert-butyldibenzofuran-2-ol are not explicitly mentioned in the available literature .

Scientific Research Applications

Antioxidant Properties and Radical Stability

3-Tert-butyldibenzofuran-2-ol and related compounds have been studied for their antioxidant properties and radical stability. For instance, Watanabe et al. (2000) investigated 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a novel antioxidant designed to inhibit lipid peroxidation in vivo. The study explored the effects of substituents and side chains on the stability and reactivity of the BO-653 derived radical, comparing it with aryloxyl radicals derived from similar compounds (Watanabe et al., 2000).

Synthesis and Chemical Reactions

Yu et al. (2014) developed an efficient metal-free approach to synthesize 2-aryloxybenzofuranonefuran-3(2H)-ones. This method used tert-butyl hydroperoxide as an oxidant and tetrabutylammonium iodide as a catalyst, showcasing a potential pathway for synthesizing derivatives of 3-Tert-butyldibenzofuran-2-ol (Yu et al., 2014).

Structure and Ionization Studies

Böhm and Exner (2001) investigated the effects of steric inhibition on resonance and the structure and ionization of 2-tert-butylbenzoic acid. This study provides insights into the structural and electronic properties that may be relevant for understanding derivatives like 3-Tert-butyldibenzofuran-2-ol (Böhm & Exner, 2001).

Electrochemical Synthesis

Salehzadeh et al. (2013) demonstrated an electrochemical method for synthesizing benzoxazole derivatives, highlighting a potential approach for the synthesis of related compounds like 3-Tert-butyldibenzofuran-2-ol. This method involved the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines (Salehzadeh et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Unfortunately, the specific mechanism of action for 3-Tert-butyldibenzofuran-2-ol is not detailed in the available resources .

properties

IUPAC Name

3-tert-butyldibenzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h4-9,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINGMPCCDAYVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C2C3=CC=CC=C3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyldibenzofuran-2-ol

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